

High-performance liquid chromatography (HPLC) method for Iguratimod quantification

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Compound of Interest

Compound Name: *Iguratimod*

Cat. No.: *B1684580*

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An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the precise quantification of **Iguratimod**, a novel anti-inflammatory drug. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results for pharmacokinetic studies and quality control assays.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of **Iguratimod** is presented below. These parameters have been established to achieve optimal separation and detection of the analyte.

Parameter	Condition
HPLC System	LC-2010A HT High-Performance Liquid Chromatograph
Column	ACE-C18 (250 x 4.6 mm, 5 µm) with InertSustain C18 precolumn (4.0 x 10 mm, 5 µm)[1]
Mobile Phase	Methanol:Water (55:45 v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL[1]
Column Temperature	30°C[1]
UV Detection Wavelength	257 nm[1]
Internal Standard (IS)	Phenacetin (20 µg/mL)[1]

Method Validation Summary

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.

Validation Parameter	Result
Linearity Range	0.5–20 µg/mL[1]
Correlation Coefficient (r)	0.9999[1]
Regression Equation	$y = 0.2311x + 0.0321$ [1]
Limit of Detection (LOD)	0.1 µg/mL[1]
Limit of Quantification (LOQ)	0.3 µg/mL[2]
Intra-day Precision (%RSD)	< 5.0%[1]
Inter-day Precision (%RSD)	< 5.0%[1]
Accuracy (Recovery)	> 90%[1]

Experimental Protocols

Standard Solution Preparation

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Iguratimod** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in acetonitrile and sonicate for 10 minutes. Make up the volume to the mark with acetonitrile.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.5, 1, 5, 10, and 20 µg/mL).

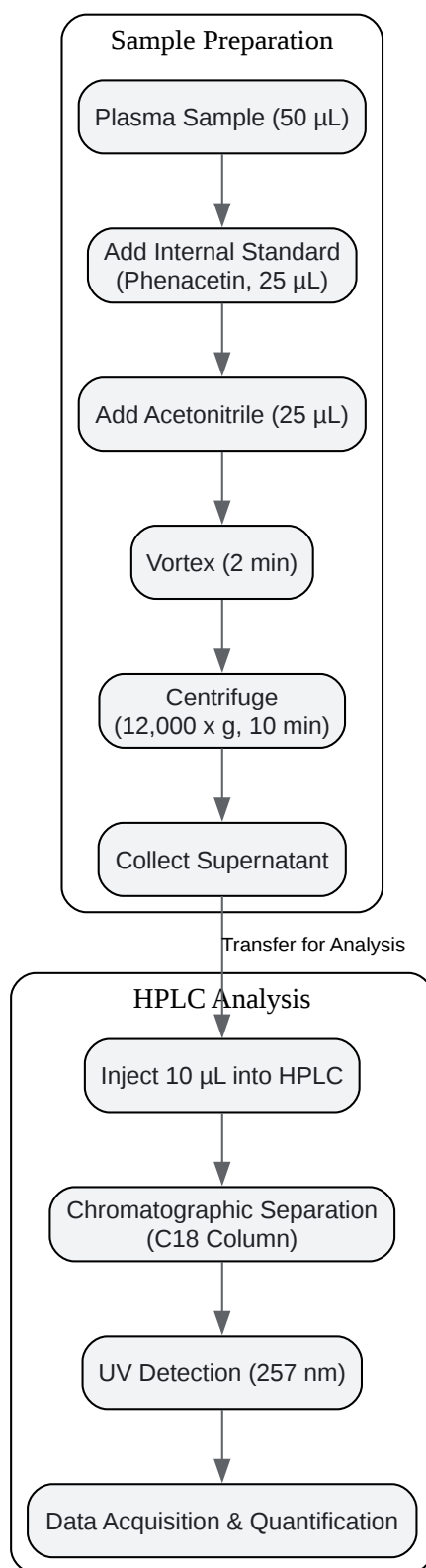
Sample Preparation from Plasma

- To a 50 µL aliquot of rat plasma, add 25 µL of Phenacetin internal standard solution (20 µg/mL) and 25 µL of acetonitrile.[1]
- Vortex the mixture for 2 minutes.[1]
- Centrifuge the sample at 12,000 ×g for 10 minutes.[1]
- Collect the supernatant and inject a 10 µL aliquot into the HPLC system for analysis.[1]

Sample Preparation from Tablet Dosage Form

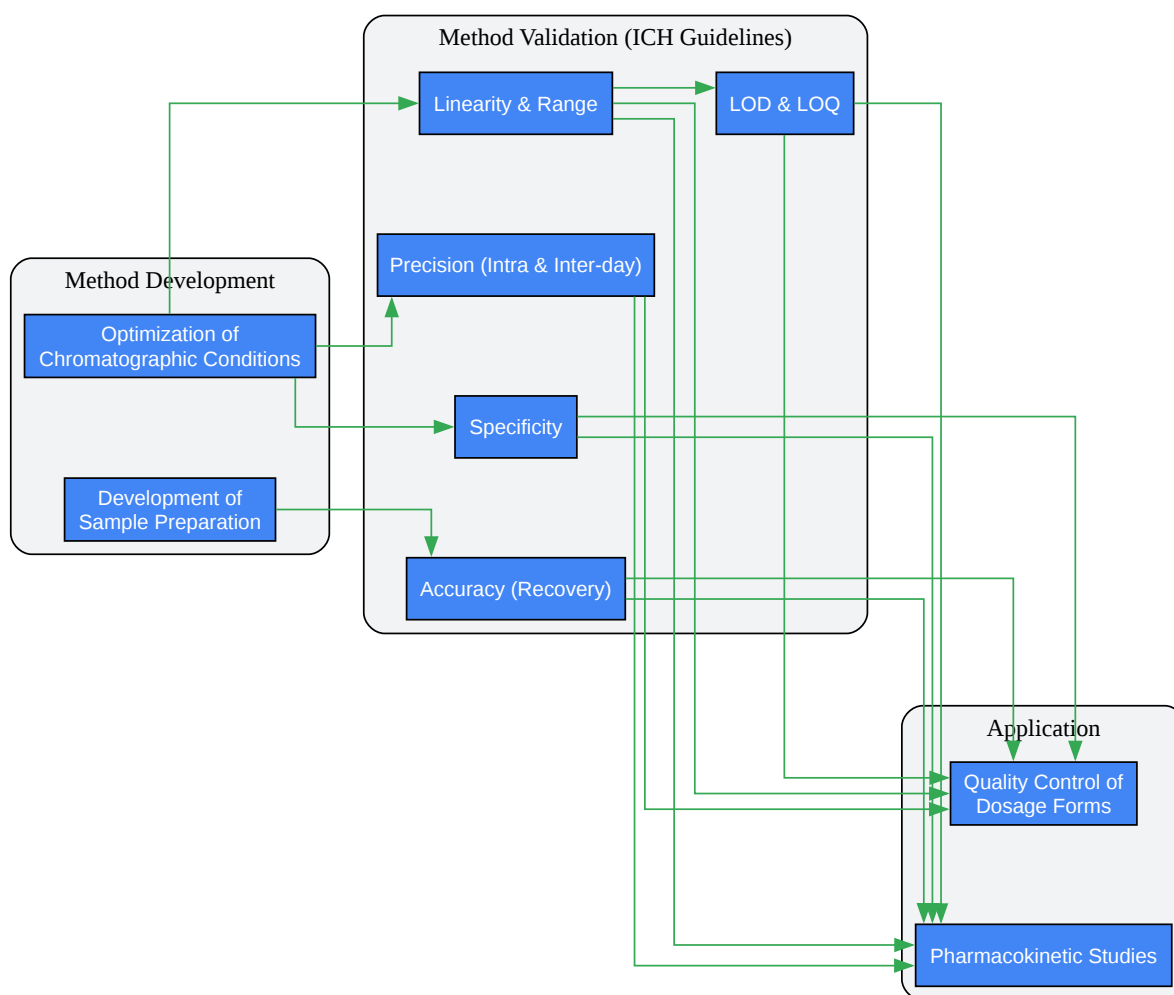
- Weigh and finely powder twenty tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Iguratimod** and transfer it to a 100 mL volumetric flask.[\[2\]](#)
- Add approximately 70 mL of acetonitrile and sonicate for 20 minutes to ensure complete dissolution.[\[2\]](#)
- Make up the volume to the mark with acetonitrile and mix well.[\[2\]](#)
- Filter the solution through a 0.45 μm nylon filter.[\[2\]](#)
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Visualizations



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Caption: Workflow for **Iguratimod** quantification in plasma.



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Caption: Relationship between method development, validation, and application.

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